DSM502

Description

BenchChem offers high-quality DSM502 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DSM502 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

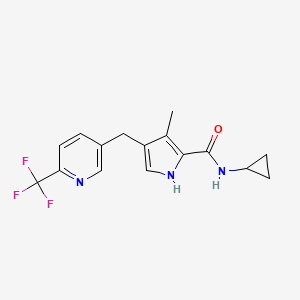

N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O/c1-9-11(8-21-14(9)15(23)22-12-3-4-12)6-10-2-5-13(20-7-10)16(17,18)19/h2,5,7-8,12,21H,3-4,6H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOVOYRODSYDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1CC2=CN=C(C=C2)C(F)(F)F)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of the Antimalarial Candidate DSM502: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSM502 is a potent and selective pyrrole-based inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. This document provides an in-depth technical overview of the discovery, mechanism of action, and synthesis of DSM502, intended for professionals in the field of drug development and parasitology. It details the quantitative metrics of its efficacy, the experimental protocols for its evaluation, and visual representations of its biological and chemical processes.

Discovery of DSM502: A Targeted Approach

The discovery of DSM502 was the result of a target-based drug discovery program aimed at identifying novel inhibitors of Plasmodium falciparum DHODH (PfDHODH). The parasite's sole reliance on the de novo pyrimidine synthesis pathway, in contrast to the human host which can utilize salvage pathways, makes PfDHODH an attractive and validated drug target.

The discovery workflow began with high-throughput screening of compound libraries against recombinant PfDHODH, leading to the identification of a promising pyrrole-based scaffold. A subsequent structure-guided lead optimization campaign, leveraging X-ray crystallography of inhibitor-enzyme complexes, was undertaken to improve potency, selectivity, and pharmacokinetic properties. This effort ultimately culminated in the identification of DSM502 as a lead candidate.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

DSM502 exerts its antimalarial activity by specifically inhibiting the enzymatic function of Plasmodium DHODH. This enzyme catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate, with the concomitant reduction of a flavin mononucleotide (FMN) cofactor. Orotate is a direct precursor to uridine monophosphate (UMP), which is essential for the synthesis of all other pyrimidines required for DNA and RNA replication. By blocking this critical step, DSM502 deprives the parasite of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and death. A key advantage of DSM502 is its high selectivity for the parasite enzyme over the human homolog, minimizing potential host toxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data for DSM502, demonstrating its potent in vitro activity, in vivo efficacy, and favorable pharmacokinetic profile in mice.

Table 1: In Vitro Activity of DSM502

| Parameter | Target | Value |

| IC50 | P. falciparum DHODH (PfDHODH) | 20 nM[1][2] |

| IC50 | P. vivax DHODH (PvDHODH) | 14 nM[1] |

| EC50 | P. falciparum 3D7 cells | 14 nM[1][3] |

| Selectivity | Human DHODH | >100 µM |

Table 2: In Vivo Efficacy of DSM502 in a SCID Mouse Model of P. falciparum Infection

| Dose (p.o., once daily for 4 days) | Parasite Clearance | Reference |

| 10 mg/kg | 97% | [1][2] |

| 50 mg/kg | 97% | [1][3] |

Table 3: Pharmacokinetic Properties of DSM502 in Mice

| Route | Dose | Bioavailability | t1/2 (h) | Cmax (µM) | Plasma Clearance (mL/min/kg) | Vss (L/kg) | Reference |

| Oral (p.o.) | 18.3 mg/kg | >100% | 2.6 | 8.4 | - | - | [1][2] |

| Oral (p.o.) | 50 mg/kg | >100% | 3.6 | 42.3 | - | - | [1] |

| Intravenous (i.v.) | 2.8 mg/kg | - | 2.8 | - | 26.1 | 1.2 | [1][3] |

Experimental Protocols

In Vitro DHODH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of DSM502 against recombinant Plasmodium DHODH.

Methodology:

-

Recombinant PfDHODH and PvDHODH are expressed and purified.

-

The enzymatic reaction is initiated by the addition of the substrate, dihydroorotate.

-

The reduction of a co-substrate, such as 2,6-dichloroindophenol (DCIP), is monitored spectrophotometrically at 600 nm.

-

DSM502 is serially diluted and pre-incubated with the enzyme before the addition of the substrate.

-

The rate of DCIP reduction is measured in the presence of varying concentrations of DSM502.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Parasite Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of DSM502 against erythrocytic stage P. falciparum.

Methodology:

-

Synchronized ring-stage P. falciparum cultures are incubated in 96-well plates.

-

The parasites are exposed to serial dilutions of DSM502 for 72 hours.

-

Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which measures nucleic acid content.

-

EC50 values are determined from the resulting dose-response curves.

In Vivo Efficacy in a Humanized SCID Mouse Model

Objective: To evaluate the in vivo antimalarial efficacy of DSM502.

Methodology:

-

Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.

-

The mice are infected with P. falciparum.

-

Once parasitemia is established, the mice are treated orally with DSM502 once daily for four consecutive days.

-

Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

-

Efficacy is determined by the percentage reduction in parasitemia compared to a vehicle-treated control group.

Synthesis Process of DSM502

While a detailed, step-by-step synthetic protocol for DSM502 is not publicly available, its structure as a substituted pyrrole suggests a synthesis route based on established chemical methodologies. A plausible and common approach for the synthesis of such multi-substituted pyrroles is the Hantzsch pyrrole synthesis. This method involves the condensation of an α-haloketone, a β-ketoester, and an amine.

The logical flow for a representative synthesis of DSM502, based on the Hantzsch methodology, is depicted below. This would involve the careful selection of appropriately substituted starting materials to yield the final DSM502 structure.

Conclusion

DSM502 is a promising antimalarial candidate that emerged from a well-designed, target-based drug discovery program. Its potent and selective inhibition of Plasmodium DHODH, coupled with its excellent in vivo efficacy and favorable pharmacokinetic properties, underscores its potential for further development. The synthesis of DSM502 can be achieved through established pyrrole synthesis methodologies, such as the Hantzsch synthesis. This technical guide provides a comprehensive overview of the key data and processes related to the discovery and synthesis of DSM502, serving as a valuable resource for the scientific community engaged in antimalarial drug development.

References

The Pyrrole Core of DSM502: A Technical Guide to its Structure-Activity Relationship in Targeting Malaria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DSM502, a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH). By understanding the intricate molecular interactions and the experimental methodologies used to elucidate them, researchers can gain valuable insights into the ongoing development of novel antimalarial therapeutics.

Executive Summary

DSM502 is a promising antimalarial candidate that targets the pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.[1][2] Unlike their human hosts, these parasites rely exclusively on the de novo synthesis of pyrimidines, making the enzymes in this pathway attractive drug targets.[1][3] DSM502, a pyrrole-based compound, exhibits nanomolar potency against P. falciparum and P. vivax DHODH while maintaining a high degree of selectivity over the human ortholog.[2] This guide will dissect the key structural features of the pyrrole series that govern this activity, present the quantitative data in a clear, comparative format, and detail the experimental protocols used to generate this knowledge.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

DSM502 exerts its antimalarial effect by inhibiting dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[2][4] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the production of pyrimidines, which are essential for DNA and RNA synthesis.[3][4] By blocking this pathway, DSM502 effectively starves the parasite of the necessary building blocks for replication and survival.

Structure-Activity Relationship of the Pyrrole Series

The development of DSM502 involved a systematic lead optimization campaign centered on a pyrrole-based scaffold. X-ray crystallography studies revealed that these pyrrole inhibitors bind to an alternative conformation of the DHODH enzyme compared to other known inhibitors, a key factor in their enhanced species selectivity.[2]

Core Scaffold and Key Interactions

The pyrrole core serves as the central anchoring motif. Modifications to various positions on this core and its substituents have been explored to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative SAR Data

The following tables summarize the in vitro activity and pharmacokinetic parameters of DSM502 and related analogs.

| Compound | PfDHODH IC50 (nM) | PvDHODH IC50 (nM) | Human DHODH IC50 (µM)[3] | P. falciparum (3D7) EC50 (nM) |

| DSM502 | 20 | 14 | >100 | 14 |

Table 1: In Vitro Inhibitory Activity of DSM502

| Compound | Mouse Oral Bioavailability (%) | Mouse t1/2 (h) | Mouse Cmax (µM) |

| DSM502 | >100 | 2.6 - 3.6 | 8.4 - 42.3 |

Table 2: Pharmacokinetic Properties of DSM502 in Mice

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental procedures used in the characterization of DSM502.

DHODH Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.

Protocol:

-

Reagent Preparation: Recombinant P. falciparum DHODH and human DHODH are expressed and purified. A reaction buffer is prepared containing Tris-HCl, KCl, Triton X-100, and coenzyme Q10. Dihydroorotate serves as the substrate, and 2,6-dichlorophenolindophenol (DCIP) is used as a terminal electron acceptor.

-

Compound Preparation: Test compounds are serially diluted to a range of concentrations.

-

Assay Procedure: The enzyme is pre-incubated with the test compound for a defined period. The enzymatic reaction is initiated by the addition of dihydroorotate.

-

Data Acquisition: The reduction of DCIP is monitored by measuring the decrease in absorbance at a specific wavelength over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated for each compound concentration. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Plasmodium falciparum Growth Inhibition Assay

This cell-based assay determines the efficacy of a compound in inhibiting the growth of the parasite within human red blood cells.

Protocol:

-

Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in a complete medium under a specific gas mixture (O₂, CO₂, N₂).

-

Assay Setup: Synchronized ring-stage parasites are diluted to a specific parasitemia and hematocrit. The parasite suspension is added to microtiter plates containing serial dilutions of the test compound.

-

Incubation: The plates are incubated for a period that allows for at least one full cycle of parasite replication (typically 48-72 hours).

-

Growth Measurement: Parasite growth is quantified using various methods, such as:

-

SYBR Green I based fluorescence assay: This method measures the proliferation of parasites by quantifying the amount of parasitic DNA.

-

Giemsa staining and microscopy: This traditional method involves visually counting the number of infected red blood cells.

-

Flow cytometry: This high-throughput method provides a quantitative measure of parasitemia.

-

-

Data Analysis: The percentage of growth inhibition is calculated relative to untreated controls. EC50 values are determined by fitting the data to a dose-response curve.

In Vivo Efficacy and Pharmacokinetic Studies in Mice

These studies assess the in vivo performance of a compound in a mouse model of malaria.

Protocol:

-

Animal Model: Immunodeficient mice (e.g., SCID) are engrafted with human red blood cells and subsequently infected with P. falciparum.

-

Drug Administration: The test compound is administered to the infected mice, typically via oral gavage, at various doses and dosing regimens.

-

Efficacy Assessment: Parasitemia is monitored over time by collecting blood samples and analyzing them by microscopy or flow cytometry. The efficacy is determined by the reduction in parasite burden compared to a vehicle-treated control group.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration. The concentration of the compound in the plasma is quantified using methods like LC-MS/MS. Pharmacokinetic parameters such as bioavailability, half-life (t₁/₂), and maximum concentration (Cmax) are then calculated.

Conclusion and Future Directions

The pyrrole-based inhibitor DSM502 represents a significant advancement in the pursuit of novel antimalarial drugs with a unique mechanism of action. The detailed structure-activity relationship data and robust experimental protocols outlined in this guide provide a solid foundation for further research. Future efforts in this area may focus on optimizing the metabolic stability of the pyrrole series while retaining the high potency and selectivity of DSM502. The continued application of structure-based drug design, informed by the principles elucidated here, holds great promise for the development of the next generation of therapies to combat the global threat of malaria.

References

- 1. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]

- 3. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of DSM502 in Targeting Pyrimidine Biosynthesis in Malaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DSM502, a promising antimalarial candidate that targets the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum. This document outlines the mechanism of action of DSM502, presents key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Critical Need for Novel Antimalarial Targets

The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global malaria control and elimination efforts. Resistance has been observed for nearly all currently used antimalarial drugs, including artemisinin-based combination therapies (ACTs), necessitating the urgent discovery and development of new therapeutics with novel mechanisms of action.[1][2][3][4][5]

The de novo pyrimidine biosynthesis pathway in P. falciparum has emerged as a promising target for drug development. Unlike their human hosts, who can salvage pre-formed pyrimidines from the environment, malaria parasites are entirely dependent on this pathway for the synthesis of essential pyrimidine nucleotides required for DNA and RNA replication.[6][7][8][9] This dependency makes the enzymes within this pathway attractive targets for selective inhibition.

DSM502: A Selective Inhibitor of Plasmodium Dihydroorotate Dehydrogenase (DHODH)

DSM502 is a pyrrole-based small molecule inhibitor that specifically targets the fourth enzyme in the de novo pyrimidine biosynthesis pathway, dihydroorotate dehydrogenase (DHODH).[10][11] Plasmodium DHODH is a mitochondrial enzyme that catalyzes the flavin mononucleotide (FMN)-dependent oxidation of dihydroorotate to orotate.[7] The inhibition of this essential enzyme leads to the depletion of the parasite's pyrimidine pool, ultimately arresting its growth and proliferation.[12]

A key advantage of targeting P. falciparum DHODH (PfDHODH) is the significant structural differences between the parasite and human enzymes, allowing for the development of highly selective inhibitors like DSM502 with minimal off-target effects on the human host.[7][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for DSM502 from various preclinical studies.

Table 1: In Vitro Activity of DSM502

| Target/Organism | Assay Type | IC50 / EC50 (nM) | Reference |

| P. falciparum DHODH (PfDHODH) | Enzyme Inhibition Assay | 20 | [10] |

| P. vivax DHODH (PvDHODH) | Enzyme Inhibition Assay | 14 | [10] |

| P. falciparum 3D7 cells | Whole-cell growth inhibition | 14 | [10] |

| Human DHODH | Enzyme Inhibition Assay | No inhibition | [10] |

Table 2: In Vivo Efficacy of DSM502 in a Mouse Model

| Mouse Model | Dosing Regimen | Parasite Clearance | Reference |

| SCID mice with P. falciparum | 10 and 50 mg/kg; p.o. once daily for 4 days | 97% | [10] |

Table 3: Pharmacokinetic Properties of DSM502 in Mice

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability | >100% | 18.3 and 50 mg/kg; single p.o. | [10] |

| Apparent t1/2 | 2.6, 3.6 h | 18.3 and 50 mg/kg; single p.o. | [10] |

| Cmax | 8.4, 42.3 µM | 18.3 and 50 mg/kg; single p.o. | [10] |

| Apparent t1/2 (i.v.) | 2.8 h | 2.8 mg/kg; single i.v. | [10] |

| Plasma Clearance (i.v.) | 26.1 mL/min/kg | 2.8 mg/kg; single i.v. | [10] |

| Vss (i.v.) | 1.2 L/kg | 2.8 mg/kg; single i.v. | [10] |

Signaling Pathways and Experimental Workflows

Pyrimidine Biosynthesis Pathway and DSM502 Inhibition

Caption: The de novo pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of DSM502 on DHODH.

Experimental Workflow for Evaluating DHODH Inhibitors

Caption: A generalized experimental workflow for the discovery and preclinical development of DHODH inhibitors like DSM502.

Detailed Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol is a generalized procedure based on spectrophotometric measurement of DHODH activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of DSM502 against recombinant P. falciparum DHODH.

Materials:

-

Recombinant P. falciparum DHODH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Substrate Mixture:

-

L-dihydroorotic acid (2 mM)

-

Decylubiquinone (0.2 mM)

-

2,6-dichloroindophenol (DCIP) (0.12 mM)

-

-

DSM502 stock solution (in DMSO)

-

96-well clear-bottom microplates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of DSM502 in the assay buffer.

-

In a 96-well plate, add a final concentration of 0.02 µg of recombinant PfDHODH to each well.[13]

-

Add the desired concentrations of DSM502 to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the reaction by adding the substrate mixture to each well.

-

Immediately measure the absorbance at 600 nm at regular intervals (e.g., every 30 seconds for 10 minutes) to monitor the reduction of DCIP.

-

Calculate the rate of reaction (change in absorbance over time).

-

Determine the percentage of inhibition for each DSM502 concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the DSM502 concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures parasite proliferation by quantifying the amount of parasite DNA.[14]

Objective: To determine the half-maximal effective concentration (EC50) of DSM502 against P. falciparum in culture.

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

-

Complete parasite culture medium (RPMI 1640 with appropriate supplements)

-

Human erythrocytes

-

DSM502 stock solution (in DMSO)

-

96-well black, clear-bottom microplates

-

Lysis Buffer with SYBR Green I dye

-

Fluorometer

Procedure:

-

Prepare serial dilutions of DSM502 in the complete culture medium.

-

In a 96-well plate, add 90 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit).

-

Add 10 µL of the diluted DSM502 solutions to the respective wells. Include a vehicle control (DMSO) and an uninfected erythrocyte control.

-

Incubate the plate at 37°C in a gassed incubator (5% CO2, 5% O2, 90% N2) for 72 hours.

-

After incubation, lyse the cells by adding the lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Subtract the background fluorescence from the uninfected erythrocyte control.

-

Calculate the percentage of parasite growth inhibition for each DSM502 concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the DSM502 concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Efficacy in a P. falciparum-infected Mouse Model

This protocol describes a general approach for evaluating the in vivo efficacy of antimalarial compounds in humanized mice.[15][16][17][18]

Objective: To assess the ability of DSM502 to reduce parasitemia in a P. falciparum-infected mouse model.

Materials:

-

Immunodeficient mice (e.g., SCID) engrafted with human erythrocytes

-

P. falciparum strain adapted for in vivo growth

-

DSM502 formulation for oral administration

-

Vehicle control

-

Giemsa stain

-

Microscope

Procedure:

-

Inoculate the humanized mice with P. falciparum-infected erythrocytes.

-

Monitor the parasitemia daily by preparing thin blood smears from tail vein blood and staining with Giemsa.

-

Once a stable, rising parasitemia is established (e.g., 1-2%), randomize the mice into treatment and control groups.

-

Administer DSM502 orally to the treatment group according to the desired dosing regimen (e.g., once daily for 4 days). Administer the vehicle to the control group.

-

Continue to monitor parasitemia daily for the duration of the treatment and for a follow-up period to check for recrudescence.

-

Calculate the percentage reduction in parasitemia in the treated group compared to the control group at various time points.

-

Monitor the mice for any signs of toxicity.

Conclusion and Future Directions

DSM502 represents a promising lead compound in the fight against malaria, with a mechanism of action that is distinct from currently used drugs. Its high potency and selectivity for the parasite DHODH, coupled with favorable pharmacokinetic properties and in vivo efficacy, underscore its potential as a next-generation antimalarial.

Further research and development will be crucial to advance DSM502 through the clinical trial pipeline. Key areas of focus will include comprehensive safety and toxicology studies, optimization of dosing regimens, and evaluation in combination with other antimalarial agents to mitigate the risk of resistance development. The continued investigation of DHODH inhibitors like DSM502 is a critical component of the global strategy to combat and ultimately eradicate malaria.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. clinicaltrialrundown.wordpress.com [clinicaltrialrundown.wordpress.com]

- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. | Semantic Scholar [semanticscholar.org]

- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. guidetopharmacology.org [guidetopharmacology.org]

- 7. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. DSM502 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 12. Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. media.malariaworld.org [media.malariaworld.org]

- 15. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Model-Informed Drug Development for Malaria Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

DSM502: A Potent Pyrrole-Based Chemical Probe for Interrogating Plasmodium Dihydroorotate Dehydrogenase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease, necessitates the development of novel therapeutics with unique mechanisms of action to combat emerging drug resistance. The de novo pyrimidine biosynthesis pathway in Plasmodium parasites presents a compelling target for drug discovery, as it is essential for parasite survival and absent in the human host. Dihydroorotate dehydrogenase (DHODH), the fourth enzyme in this pathway, has been clinically validated as a druggable target. This technical guide provides a comprehensive overview of DSM502, a potent and selective pyrrole-based inhibitor of Plasmodium DHODH. DSM502 serves as a valuable chemical probe for studying the function of this critical enzyme and as a lead compound for the development of next-generation antimalarials. This document details the mechanism of action of DSM502, provides a summary of its biological activity, and outlines detailed protocols for key experimental assays.

Introduction: The Critical Role of Plasmodium DHODH

Plasmodium falciparum and other malaria-causing parasites are unable to salvage pre-formed pyrimidines from their host and are therefore entirely reliant on the de novo pyrimidine biosynthesis pathway for the synthesis of DNA and RNA precursors. This metabolic vulnerability makes the enzymes in this pathway attractive targets for antimalarial drug development. Dihydroorotate dehydrogenase (DHODH) catalyzes the rate-limiting oxidation of dihydroorotate to orotate, a crucial step in this pathway. The significant structural differences between the Plasmodium and human DHODH enzymes allow for the development of species-selective inhibitors, minimizing the potential for host toxicity.

DSM502 is a pyrrole-based small molecule inhibitor that demonstrates potent and selective inhibition of Plasmodium DHODH. Its nanomolar potency against both the enzyme and the parasite in vitro, coupled with its efficacy in animal models of malaria, establishes it as a powerful tool for dissecting the role of DHODH in parasite biology and for advancing drug discovery efforts.

Mechanism of Action of DSM502

DSM502 exerts its antimalarial activity by directly inhibiting the enzymatic function of Plasmodium DHODH. This inhibition disrupts the de novo pyrimidine biosynthesis pathway, leading to a depletion of the pyrimidine pool necessary for DNA and RNA synthesis. Consequently, parasite replication is halted, ultimately leading to parasite death. X-ray crystallography studies have shown that pyrrole-based inhibitors like DSM502 bind to a different conformation of the enzyme compared to other classes of DHODH inhibitors, which contributes to their high selectivity for the parasite enzyme over mammalian counterparts.

Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway in Plasmodium and the point of inhibition by DSM502.

Caption: Inhibition of Plasmodium DHODH by DSM502.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of DSM502.

Table 1: In Vitro Activity of DSM502 against Plasmodium DHODH and Parasites

| Target/Organism | Assay Type | IC50 / EC50 (nM) | Reference(s) |

| P. falciparum DHODH | Enzyme Inhibition | 20 | |

| P. vivax DHODH | Enzyme Inhibition | 14 | |

| P. falciparum (3D7 strain) | Cell-based Growth | 14 | |

| Human DHODH | Enzyme Inhibition | >33,000 |

Table 2: In Vivo Pharmacokinetics of DSM502 in Mice

| Route of Administration | Dose (mg/kg) | Cmax (µM) | t1/2 (hours) | Bioavailability (%) | Reference(s) |

| Oral (p.o.) | 18.3 | 8.4 | 2.6 | >100 | |

| Oral (p.o.) | 50 | 42.3 | 3.6 | >100 | |

| Intravenous (i.v.) | 2.8 | - | 2.8 | - |

Table 3: In Vivo Efficacy of DSM502 in a SCID Mouse Model of P. falciparum Infection

| Dose (mg/kg/day) | Dosing Regimen | Parasite Clearance (%) | Reference(s) |

| 10 | Oral, once daily for 4 days | 85 (GSK study) | |

| 50 | Oral, once daily for 4 days | 97 |

Detailed Experimental Protocols

Plasmodium DHODH Enzyme Inhibition Assay (DCIP-based)

This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against Plasmodium DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant Plasmodium falciparum or vivax DHODH enzyme

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

L-dihydroorotate (DHO)

-

Decylubiquinone (CoQD)

-

2,6-dichloroindophenol (DCIP)

-

DSM502 or other test compounds

-

DMSO

-

384-well microplates

-

Spectrophotometer capable of reading absorbance at 600 nm

Protocol:

-

Compound Preparation: Prepare serial dilutions of DSM502 or test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Mix Preparation: Prepare a master mix containing the assay buffer, DHO (final concentration 200 µM), CoQD (final concentration 20 µM), and DCIP (final concentration 120 µM).

-

Enzyme Addition: Add the recombinant Plasmodium DHODH enzyme to the assay mix to a final concentration of 5-20 nM.

-

Assay Initiation: In a 384-well plate, add the test compounds and control (DMSO vehicle).

-

Reaction Start: Initiate the enzymatic reaction by adding the enzyme-containing assay mix to each well. The final reaction volume is typically 50 µL.

-

Incubation: Incubate the plate at room temperature for 20 minutes.

-

Absorbance Reading: Measure the absorbance at 600 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for the DHODH enzyme inhibition assay.

In VitroPlasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This protocol describes a high-throughput fluorescence-based assay to determine the efficacy of compounds against the asexual blood stages of P. falciparum using SYBR Green I dye, which intercalates with parasite DNA.

Materials:

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

-

Human red blood cells (RBCs)

-

Complete culture medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)

-

DSM502 or other test compounds

-

DMSO

-

SYBR Green I dye

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Protocol:

-

Compound Plating: Prepare serial dilutions of the test compounds in complete culture medium in the microplates. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

-

Parasite Culture Preparation: Prepare a suspension of synchronized ring-stage P. falciparum infected RBCs at a desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in complete culture medium.

-

Assay Initiation: Add the parasite suspension to each well of the compound-containing plates.

-

Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.

-

Cell Lysis and Staining:

-

Prepare a lysis buffer containing SYBR Green I dye (e.g., 1X final concentration).

-

Add the lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.

-

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence (from uninfected RBCs) from all readings. Calculate the percent growth inhibition for each compound concentration relative to the DMSO control. Determine the EC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the SYBR Green I-based growth inhibition assay.

Pharmacodynamics and Preclinical Development

In vivo studies are crucial to evaluate the efficacy of antimalarial drug candidates. The pharmacodynamics of DSM502 have been assessed in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with P. falciparum. In these studies, oral administration of DSM502 resulted in a significant dose-dependent reduction in parasitemia, demonstrating its potential as an orally bioavailable antimalarial agent.

The preclinical development of DHODH inhibitors as a class has validated this enzyme as a strong target for malaria treatment and prophylaxis. The pyrrole-based series, from which DSM502 was optimized, represents a promising alternative to other chemical scaffolds. The lead optimization efforts for this series have focused on improving metabolic stability and pharmacokinetic properties while maintaining high potency and selectivity. Further preclinical development would involve comprehensive safety and toxicology studies to assess the suitability of lead candidates for clinical trials.

Conclusion

DSM502 is a highly potent and selective inhibitor of Plasmodium DHODH, making it an invaluable chemical probe for studying the essential pyrimidine biosynthesis pathway in malaria parasites. Its well-characterized mechanism of action, nanomolar in vitro activity, and in vivo efficacy underscore its potential as a lead compound for the development of novel antimalarial drugs. The detailed experimental protocols provided in this guide are intended to facilitate further research into the role of DHODH in Plasmodium biology and to aid in the discovery and development of the

Foundational Research on the Pyrrole-Based Structure of DSM502: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSM502 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium species, the causative agents of malaria. This technical guide provides an in-depth overview of the foundational research on the pyrrole-based structure of DSM502, its mechanism of action, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery and development.

Introduction

Malaria remains a significant global health challenge, with the emergence and spread of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents. The pyrimidine biosynthesis pathway is a crucial metabolic process for parasite proliferation, making its enzymes attractive targets for drug development. DSM502, a pyrrole-based compound, has emerged from lead optimization programs as a highly effective inhibitor of Plasmodium DHODH, exhibiting nanomolar potency and high selectivity over the mammalian enzyme.[1][2][3][4] This guide delves into the core scientific data and experimental protocols that underpin our understanding of DSM502.

Core Structure and Physicochemical Properties

DSM502 is characterized by a central pyrrole scaffold, a key structural feature for its biological activity. Its chemical formula is C16H16F3N3O, with a molecular weight of 323.31 g/mol .[3]

Table 1: Physicochemical Properties of DSM502

| Property | Value | Reference |

| CAS Number | 2426616-55-7 | [2][3] |

| Molecular Formula | C16H16F3N3O | [2][3] |

| Molecular Weight | 323.31 | [2][3] |

| Appearance | White to off-white solid | [2] |

| Solubility | DMSO: ≥ 250 mg/mL (773.25 mM) | [2][3] |

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DSM502 exerts its antimalarial activity by targeting and inhibiting the enzyme dihydroorotate dehydrogenase (DHODH). DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA precursors required for parasite replication.

The high selectivity of DSM502 for Plasmodium DHODH over the human ortholog is a critical attribute, minimizing potential host toxicity.[1][2] This selectivity is attributed to differences in the enzyme's structure between the parasite and human host.

Quantitative Biological Activity

The potency of DSM502 has been quantified through various in vitro assays, demonstrating its efficacy against both the isolated enzyme and the whole parasite.

Table 2: In Vitro Inhibitory Activity of DSM502

| Target | Assay Type | Value | Reference |

| P. falciparum DHODH (PfDHODH) | IC50 | 20 nM | [2][3] |

| P. vivax DHODH (PvDHODH) | IC50 | 14 nM | [2][3] |

| Human DHODH | IC50 | >100 µM | [5] |

| P. falciparum 3D7 cells | EC50 | 14 nM | [2][3] |

Table 3: In Vivo Pharmacokinetic Parameters of DSM502 in Mice

| Parameter | Dose | Value | Reference |

| Bioavailability (p.o.) | 18.3 mg/kg | >100% | [2][3] |

| Bioavailability (p.o.) | 50 mg/kg | >100% | [2][3] |

| t1/2 (p.o.) | 18.3 mg/kg | 2.6 h | [2][3] |

| t1/2 (p.o.) | 50 mg/kg | 3.6 h | [2][3] |

| Cmax (p.o.) | 18.3 mg/kg | 8.4 µM | [2][3] |

| Cmax (p.o.) | 50 mg/kg | 42.3 µM | [2][3] |

| t1/2 (i.v.) | 2.8 mg/kg | 2.8 h | [2][3] |

| Plasma Clearance (i.v.) | 2.8 mg/kg | 26.1 mL/min/kg | [2][3] |

| Vss (i.v.) | 2.8 mg/kg | 1.2 L/kg | [2][3] |

Experimental Protocols

DHODH Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DHODH.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.

-

Enzyme: Recombinant P. falciparum, P. vivax, or human DHODH.

-

Substrates: L-dihydroorotate, decylubiquinone.

-

Indicator: 2,6-dichloroindophenol (DCIP).

-

Test Compound: Serial dilutions of DSM502 in DMSO.

-

-

Assay Procedure:

-

The assay is conducted in a 384-well plate format with a final volume of 50 µL.

-

Dispense the assay buffer, respective DHODH enzyme, and DSM502 dilutions into the wells.

-

Pre-incubate the plate at room temperature for 20 minutes.

-

Initiate the enzymatic reaction by adding a mixture of L-dihydroorotate (175 µM), decylubiquinone (18 µM), and DCIP (95 µM).

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each DSM502 concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Plasmodium falciparum Proliferation Assay

This protocol outlines a common method for assessing the efficacy of DSM502 against the blood stages of P. falciparum in vitro.

Methodology:

-

Parasite Culture:

-

Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at a defined hematocrit and parasitemia.

-

-

Assay Setup:

-

In a 96-well or 384-well plate, add serial dilutions of DSM502 to the culture medium.

-

Add the infected erythrocyte suspension to each well.

-

Incubate the plates at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2 for 72 hours.

-

-

Quantification of Parasite Growth:

-

Parasite proliferation can be quantified using various methods, such as:

-

[3H]-Hypoxanthine Incorporation: Add [3H]-hypoxanthine to the cultures for the final 24 hours of incubation. Harvest the cells and measure the incorporated radioactivity.

-

SYBR Green I-based Fluorescence Assay: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I. Measure fluorescence intensity.

-

DAPI-based Fluorimetry: After incubation, add DAPI to stain the parasite DNA and measure the fluorescence.[6][7]

-

-

-

Data Analysis:

-

Calculate the percentage of parasite growth inhibition for each DSM502 concentration compared to the drug-free control.

-

Determine the EC50 value by plotting the inhibition data against the log of the drug concentration.

-

In Vivo Efficacy

In vivo studies in a severe combined immunodeficient (SCID) mouse model infected with P. falciparum have demonstrated the efficacy of DSM502. Oral administration of DSM502 at doses of 10 and 50 mg/kg once daily for four days resulted in a 97% clearance of parasites.[2][3]

Conclusion

DSM502 represents a promising antimalarial candidate with a well-defined mechanism of action targeting a validated parasite-specific enzyme. Its pyrrole-based structure has been optimized for potent and selective inhibition of Plasmodium DHODH, leading to excellent in vitro and in vivo efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and other DHODH inhibitors as next-generation antimalarial therapies.

References

- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for DSM502 In Vitro Antimalarial Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM502 is a potent and selective pyrrole-based inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite.[1][2] Unlike its human host, P. falciparum lacks a pyrimidine salvage pathway, making it entirely dependent on this de novo synthesis for survival and rendering PfDHODH an attractive target for antimalarial drug development. DSM502 has demonstrated nanomolar potency against both the PfDHODH enzyme and cultured P. falciparum parasites, with high selectivity over the human DHODH enzyme.[2] These application notes provide a detailed protocol for the in vitro assessment of DSM502's antimalarial activity using a standardized [³H]-hypoxanthine incorporation assay.

Mechanism of Action of DSM502

DSM502 exerts its antimalarial effect by specifically inhibiting the enzymatic activity of PfDHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. By blocking this essential step, DSM502 deprives the parasite of the necessary pyrimidine precursors for DNA and RNA synthesis, ultimately leading to parasite death.

Plasmodium falciparum Pyrimidine Biosynthesis Pathway

References

Application Notes and Protocols for DSM502 Cell-Based Assays

Introduction

DSM502 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Unlike its human host, the malaria parasite P. falciparum lacks a pyrimidine salvage pathway and is entirely dependent on de novo synthesis for its pyrimidine supply, making PfDHODH a key target for antimalarial drug development.[1][2][4][5] These application notes provide a standard operating procedure for determining the in vitro efficacy of DSM502 against the erythrocytic stages of P. falciparum using a SYBR Green I-based fluorescence assay. This assay measures parasite DNA content as an indicator of parasite growth.[6][7][8][9]

Data Presentation

The efficacy of DSM502 is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits parasite growth by 50%. Below is a summary of reported EC50 values for DSM502 against various P. falciparum strains.

| Compound | Parasite Strain | Assay Method | EC50 (nM) | Reference |

| DSM502 | Pf3D7 | Not Specified | 14 | MedchemExpress |

| DSM502 | R1AC1B (C276F mutant) | SYBR Green I | 89 | IUPHAR/MMV |

Experimental Protocols

This section details the materials and methods required for the continuous in vitro culture of P. falciparum and the subsequent drug susceptibility testing using the SYBR Green I assay.

In Vitro Culture of Plasmodium falciparum

This protocol is adapted from standard methods for the continuous cultivation of the asexual erythrocytic stages of P. falciparum.[10][11][12][13][14]

Materials:

-

P. falciparum strain (e.g., 3D7, Dd2)

-

Human erythrocytes (blood group O+)

-

Complete RPMI (cRPMI) medium:

-

RPMI 1640 medium with L-glutamine

-

25 mM HEPES

-

2 g/L Sodium Bicarbonate

-

50 mg/L Hypoxanthine

-

10 mg/L Gentamicin

-

0.5% (w/v) Albumax II or 10% human serum

-

-

Sterile, disposable culture flasks (25 cm²)

-

Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C

-

Centrifuge

-

Microscope and Giemsa stain for monitoring parasitemia

Procedure:

-

Preparation of Erythrocytes:

-

Wash O+ human erythrocytes three times with sterile, incomplete RPMI 1640 medium.

-

Centrifuge at 500 x g for 5 minutes and remove the supernatant and buffy coat after each wash.

-

Resuspend the washed packed red blood cells (RBCs) to a 50% hematocrit in cRPMI.

-

-

Culture Maintenance:

-

Maintain parasite cultures in 25 cm² flasks at a 5% hematocrit in cRPMI medium.

-

Incubate at 37°C in a humidified, sealed chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Change the medium daily to replenish nutrients and remove metabolic waste.

-

Monitor parasite growth and morphology daily by preparing a thin blood smear and staining with Giemsa.

-

Split the culture when parasitemia reaches 5-8% by adding fresh, washed erythrocytes and cRPMI to reduce the parasitemia to 0.5-1%.

-

-

Synchronization of Parasite Culture (Optional but Recommended):

-

For consistent assay results, it is recommended to use a synchronized culture of ring-stage parasites.

-

Treat the culture with 5% D-sorbitol when the majority of parasites are in the ring stage.[15]

-

Resuspend the culture pellet in 5 volumes of 5% D-sorbitol and incubate for 10 minutes at 37°C. This will lyse the mature parasite stages (trophozoites and schizonts).

-

Centrifuge, remove the sorbitol solution, and wash the RBC pellet twice with cRPMI.

-

Resuspend the pellet in cRPMI with fresh RBCs to continue the culture.

-

SYBR Green I-Based Drug Susceptibility Assay

This assay measures the inhibition of parasite growth by quantifying the amount of parasite DNA after a 72-hour incubation with the test compound.[6][7][8][16]

Materials:

-

Synchronized P. falciparum culture (ring-stage) at 1% parasitemia and 2% hematocrit in cRPMI.

-

DSM502 stock solution (e.g., 10 mM in DMSO).

-

Positive control drug (e.g., Chloroquine, Artemisinin).

-

96-well black, flat-bottom microplates.

-

SYBR Green I Lysis Buffer:

-

20 mM Tris-HCl (pH 7.5)

-

5 mM EDTA

-

0.008% (w/v) Saponin

-

0.08% (v/v) Triton X-100

-

SYBR Green I dye (final concentration of 0.2 µL/mL of buffer).

-

-

Plate reader capable of fluorescence measurement (Excitation: ~485 nm, Emission: ~530 nm).

Procedure:

-

Preparation of Drug Plates:

-

Prepare serial dilutions of DSM502 in cRPMI in a separate 96-well plate. A typical starting concentration for the dilution series could be 1 µM.

-

Transfer 100 µL of each drug dilution to the black assay plate in duplicate.

-

Include control wells:

-

Drug-free control (cRPMI with 0.5% DMSO).

-

Positive control drug dilutions.

-

Background control (uninfected erythrocytes).

-

-

-

Assay Incubation:

-

Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. The final volume will be 200 µL with a final parasitemia of 0.5% and hematocrit of 1%.

-

Incubate the plate for 72 hours under the same conditions as for parasite culture.

-

-

Lysis and Staining:

-

After 72 hours, freeze the plate at -80°C overnight to lyse the red blood cells. Alternatively, the plate can be frozen and thawed to achieve lysis.

-

Thaw the plate at room temperature.

-

Add 100 µL of SYBR Green I Lysis Buffer to each well.

-

Mix thoroughly by pipetting and incubate in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Subtract the background fluorescence (uninfected RBCs) from all readings.

-

Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.

-

Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, R).

-

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

References

- 1. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]

- 6. iddo.org [iddo.org]

- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iddo.org [iddo.org]

- 11. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]

- 12. In vitro culturing Plasmodium falciparum erythrocytic stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro culture of Plasmodium falciparum [bio-protocol.org]

- 14. Cultivation of Asexual Intraerythrocytic Stages of Plasmodium falciparum [mdpi.com]

- 15. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 16. med.nyu.edu [med.nyu.edu]

Application Notes and Protocols for DSM502 Administration in SCID Mouse Models of Malaria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of DSM502, a selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), in Severe Combined Immunodeficient (SCID) mouse models of human malaria.

Introduction

Malaria remains a significant global health challenge, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the development of novel antimalarial agents. DSM502 is a pyrrole-based inhibitor of the parasite's DHODH, an essential enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Unlike the human host, Plasmodium parasites are solely reliant on this pathway for pyrimidine synthesis, making DHODH an attractive drug target. SCID mouse models engrafted with human erythrocytes (hE) provide a valuable in vivo platform for evaluating the efficacy of antimalarial drug candidates against human malaria parasites.[1][2][3][4]

Mechanism of Action of DSM502

DSM502 exerts its antimalarial activity by specifically inhibiting the function of Plasmodium DHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the pyrimidine biosynthesis pathway. By blocking this step, DSM502 deprives the parasite of essential pyrimidines required for DNA and RNA synthesis, ultimately leading to parasite death.

Caption: Mechanism of Action of DSM502.

Data Presentation

In Vivo Efficacy of DSM502

The following table summarizes the reported in vivo efficacy of DSM502 in a P. falciparum-infected SCID mouse model.

| Dose (mg/kg/day) | Dosing Regimen | Parasite Clearance (%) | Reference |

| 10 | Oral, once daily for 4 days | - (mouse died on day 5) | [1] |

| 50 | Oral, once daily for 4 days | 97 | [1] |

Pharmacokinetic Properties of DSM502 in Mice

The table below outlines the pharmacokinetic parameters of DSM502 in mice following a single oral or intravenous administration.

| Parameter | 18.3 mg/kg (oral) | 50 mg/kg (oral) | 2.8 mg/kg (intravenous) | Reference |

| Oral Bioavailability (F) | >100% | >100% | - | [1] |

| Half-life (t1/2) | 2.6 h | 3.6 h | 2.8 h | [1] |

| Cmax | 8.4 µM | 42.3 µM | - | [1] |

| Plasma Clearance (CL) | - | - | 26.1 mL/min/kg | [1] |

| Volume of Distribution (Vss) | - | - | 1.2 L/kg | [1] |

Experimental Protocols

The following protocols are based on established methodologies for testing antimalarial compounds in humanized SCID mouse models.

Caption: General Experimental Workflow.

Animal Model

-

Mouse Strain: NOD-scid IL2Rγnull (NSG) mice are recommended due to their improved engraftment efficiency and ability to support higher parasite burdens.[2]

-

Age: 8-12 weeks old.

-

Housing: Mice should be housed in a specific-pathogen-free (SPF) facility in accordance with institutional guidelines.

Human Erythrocyte Engraftment

-

Source of Erythrocytes: Obtain human erythrocytes (blood group O+) from a registered blood bank.

-

Preparation: Wash erythrocytes three times in RPMI-1640 medium.

-

Engraftment: Administer 1 mL of a 50% hematocrit suspension of human erythrocytes in RPMI-1640 supplemented with 25% decomplemented human serum and 3.1 mM hypoxanthine via intraperitoneal (i.p.) injection daily for 5-7 days prior to infection and continue throughout the experiment.[2]

Plasmodium falciparum Culture and Inoculation

-

Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in vitro using standard methods.[5][6]

-

Inoculum Preparation: On the day of infection, prepare a suspension of P. falciparum-infected erythrocytes at a desired concentration (e.g., 20 x 106 infected erythrocytes) in RPMI-1640.

-

Infection: Infect the humanized SCID mice by intravenous (i.v.) injection of the parasite suspension.[2]

DSM502 Formulation and Administration

-

Vehicle Preparation: While the exact vehicle used in all DSM502 studies is not consistently reported, a common vehicle for oral administration of similar compounds is 10% DMSO in corn oil. Alternatively, a suspension in water containing 1% methylcellulose can be used.[2] It is crucial to perform a vehicle tolerability study prior to the main experiment.

-

DSM502 Solution Preparation:

-

For a 10 mg/mL stock solution in 10% DMSO/corn oil: Dissolve 10 mg of DSM502 in 100 µL of DMSO. Add 900 µL of corn oil and vortex thoroughly to ensure a homogenous suspension.

-

Prepare fresh dosing solutions daily.

-

-

Administration:

Monitoring of Parasitemia and Survival

-

Blood Collection: Collect a small volume of peripheral blood (2-5 µL) from the tail vein daily, starting from day 3 post-infection.

-

Parasitemia Determination:

-

Microscopy: Prepare thin blood smears, stain with Giemsa, and count the number of infected red blood cells per 1,000-2,000 total red blood cells.[7]

-

Flow Cytometry: For a more quantitative and high-throughput analysis, stain blood samples with a nucleic acid dye (e.g., SYBR Green I or Hoechst 33342) and a human erythrocyte-specific antibody (if needed to distinguish from mouse RBCs). Analyze using a flow cytometer to determine the percentage of infected human erythrocytes.[8][9]

-

-

Survival: Monitor the mice daily for clinical signs of malaria (e.g., ruffled fur, lethargy, weight loss) and record survival.

Safety and Toxicology Considerations

While specific toxicology data for DSM502 is limited in the public domain, it is essential to monitor for any adverse effects during the study. In one reported study, a mouse receiving 10 mg/kg of DSM502 died on day 5, highlighting the need for careful dose selection and monitoring.[1] Researchers should conduct preliminary dose-range-finding studies to determine the maximum tolerated dose (MTD) in their specific mouse strain.

Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.

References

- 1. Parasite-Host Dynamics throughout Antimalarial Drug Development Stages Complicate the Translation of Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. malariaresearch.eu [malariaresearch.eu]

- 6. iddo.org [iddo.org]

- 7. Malaria parasite detection and cell counting for human and mouse using thin blood smear microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Assessment of Rodent Plasmodium Parasitemia and Merozoite Invasion by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methodology to streamline flow cytometric-based detection of early stage Plasmodium parasitemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Kinetic Analysis of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) using the Selective Inhibitor DSM502

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. In the malaria parasite, Plasmodium falciparum, this pathway is the sole source of pyrimidines required for the synthesis of DNA, RNA, and phospholipids, making PfDHODH an essential and validated target for antimalarial drug development.[1][2][3] DSM502 is a potent and selective pyrrole-based inhibitor of Plasmodium DHODH, demonstrating nanomolar efficacy against both P. falciparum and P. vivax DHODH with no significant inhibition of the human ortholog.[2][4] This selectivity provides a promising therapeutic window for the development of novel antimalarial agents.

This application note provides detailed protocols for studying the enzyme kinetics of PfDHODH using DSM502. It includes methodologies for determining key inhibitory constants such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which are critical for characterizing the potency and mechanism of action of DSM502.

Quantitative Data Summary

The inhibitory activity of DSM502 against Plasmodium DHODH and parasite growth has been quantified in several studies. The key parameters are summarized in the table below for easy comparison.

| Parameter | Species/Strain | Value | Reference(s) |

| IC50 | P. falciparum DHODH (PfDHODH) | 20 nM | [4] |

| P. vivax DHODH (PvDHODH) | 14 nM | [4] | |

| EC50 | P. falciparum 3D7 cells | 14 nM | [4] |

Signaling Pathway: De Novo Pyrimidine Biosynthesis in Plasmodium falciparum

The de novo pyrimidine biosynthesis pathway is a six-step enzymatic cascade essential for the parasite's survival. DHODH catalyzes the fourth and only redox step in this pathway. Inhibition of DHODH by DSM502 blocks the synthesis of orotate, leading to a depletion of pyrimidine pools and subsequent arrest of parasite growth.

References

- 1. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Preparation of DSM502 Stock Solutions for Laboratory Use

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation of stock solutions of DSM502, a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), for in vitro and in vivo laboratory use. Adherence to these guidelines will ensure the accurate and reproducible preparation of DSM502 for experimental applications.

Introduction

DSM502 is a pyrrole-based inhibitor of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] It demonstrates high potency against Plasmodium DHODH, including enzymes from P. falciparum and P. vivax, while exhibiting significant selectivity over the mammalian enzyme.[1][4][5] This selectivity makes DSM502 a valuable tool for antimalarial research and drug development. Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing DSM502 stock solutions.

DSM502 Properties and Storage

A summary of the key chemical and physical properties of DSM502 is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H16F3N3O | [6] |

| Molecular Weight | 323.31 g/mol | [3][6] |

| Appearance | Solid | [6] |

| Purity | >99% | [6] |

| Solubility (in DMSO) | 250 mg/mL (773.25 mM) | [1][3] |

| Storage of Solid | Store at -20°C | [3] |

| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [1][3] |

Materials and Equipment

-

DSM502 powder

-

Dimethyl sulfoxide (DMSO), anhydrous (hygroscopic)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, for aiding dissolution)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Safety Precautions

-

Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling DSM502 and DMSO.

-

Handle DSM502 powder in a chemical fume hood to avoid inhalation.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Consult the Safety Data Sheet (SDS) for DSM502 and DMSO before use.

Experimental Protocol: Preparation of a 10 mM DSM502 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of DSM502 in DMSO. The concentration can be adjusted as needed based on experimental requirements.

5.1. Calculation of Required Mass and Volume

To prepare a 10 mM stock solution, the required mass of DSM502 and volume of DMSO must be calculated.

-

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:

-

Mass (mg) = 10 mM x 0.001 L x 323.31 g/mol = 3.2331 mg

5.2. Step-by-Step Procedure

-

Weighing DSM502: Carefully weigh out the calculated amount of DSM502 powder using a calibrated analytical balance in a chemical fume hood.

-

Transfer to Tube: Transfer the weighed DSM502 powder into a sterile microcentrifuge tube or vial.

-

Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the DSM502 powder. It is recommended to use newly opened DMSO as it is hygroscopic.[1]

-

Dissolution: Vortex the solution vigorously until the DSM502 powder is completely dissolved.

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for short intervals or gently warm the solution to 37°C.[1][3] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3]

-

Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for DSM502 Stock Solution Preparation

A flowchart of the experimental workflow for preparing DSM502 stock solutions.

Signaling Pathway Inhibition by DSM502

DSM502 inhibits Plasmodium DHODH, blocking pyrimidine biosynthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cenmed.com [cenmed.com]

- 3. glpbio.com [glpbio.com]

- 4. Lead Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series for the Treatment of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSM502 | CymitQuimica [cymitquimica.com]

Troubleshooting & Optimization

Navigating the Challenges of DSM502 Solubility: A Technical Guide

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To support researchers and drug development professionals in maximizing the potential of the promising dihydroorotate dehydrogenase (DHODH) inhibitor, DSM502, a comprehensive technical support center is now available. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of DSM502's low solubility in aqueous buffers, a critical factor for successful in vitro and in vivo experimentation.

DSM502, a potent pyrrole-based inhibitor of Plasmodium DHODH, has demonstrated significant potential in antimalarial research.[1] However, its hydrophobic nature can present considerable hurdles in achieving the desired concentrations in aqueous solutions necessary for accurate and reproducible experimental results. This new resource aims to provide scientists with the necessary tools and knowledge to overcome these solubility issues.

Troubleshooting Guide: Overcoming DSM502 Solubility Issues

This guide addresses specific problems users may encounter during the preparation of DSM502 solutions for their experiments.

Question: My DSM502 is not dissolving in my aqueous buffer (e.g., PBS, Tris). What should I do?

Answer: DSM502 has very low solubility in purely aqueous buffers. Direct dissolution in aqueous solutions is not recommended. The standard and most effective method is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous buffer of choice.

Recommended Protocol:

-

Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). DSM502 has a high solubility in DMSO, reaching up to 250 mg/mL.[1][2] To ensure complete dissolution, especially at high concentrations, sonication is recommended.[1][2]

-

Serially dilute the DMSO stock solution into your aqueous buffer. When diluting, add the DMSO stock to the buffer in a stepwise manner while vortexing or stirring to ensure proper mixing and minimize precipitation. The final concentration of DMSO in your working solution should be kept as low as possible to avoid solvent effects on your experiment, typically below 0.5%.

Question: I've prepared a working solution by diluting my DMSO stock, but I'm observing precipitation over time. How can I prevent this?

Answer: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like DSM502. This can be addressed by using co-solvents or excipients that enhance solubility and stability in aqueous media.

Troubleshooting Strategies:

-

Incorporate Co-solvents: For in vivo studies, formulations including co-solvents have been shown to be effective. A solution containing 10% DMSO and 90% of either 20% SBE-β-CD in saline or corn oil can achieve a DSM502 concentration of at least 2.08 mg/mL.[1] For in vitro assays, while corn oil is not suitable, the use of cyclodextrins or other biocompatible co-solvents may be explored.

-

Utilize Excipients: Based on formulations for a similar DHODH inhibitor, DSM265, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can significantly improve solubility. This approach may also be beneficial for DSM502.

-

Optimize pH: The solubility of many compounds is pH-dependent. While specific data for DSM502 is limited, systematically evaluating a range of pH values for your buffer may help identify an optimal condition for solubility.

-

Fresh Preparation: Due to potential instability in aqueous solutions, it is highly recommended to prepare working solutions fresh for each experiment.

Question: What is the maximum concentration of DSM502 I can achieve in an aqueous buffer for my in vitro assay?

Answer: The maximum achievable concentration in a predominantly aqueous buffer will be significantly lower than in DMSO and will depend on the final concentration of any co-solvents and the specific buffer composition. For a related compound, DSM421, aqueous solubility was in the range of 80-160 µg/mL. This suggests that for in vitro assays with DSM502, working concentrations will likely be in the low micromolar range if high concentrations of co-solvents are to be avoided. It is crucial to experimentally determine the solubility limit in your specific assay buffer to avoid using a supersaturated solution, which can lead to inaccurate results. A simple method to check for precipitation is to visually inspect the solution or measure turbidity using a spectrophotometer.

Quantitative Solubility Data for DSM502 and Analogs

| Compound | Solvent/Formulation | Solubility | Notes |

| DSM502 | 100% DMSO | 250 mg/mL | Sonication recommended for complete dissolution.[1][2] |

| DSM502 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Suitable for in vivo applications.[1] |

| DSM502 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Suitable for in vivo applications.[1] |

| DSM265 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL | Analog with poor aqueous solubility. |

| DSM421 | Aqueous Buffer | 80 - 160 µg/mL | More soluble analog. |

Experimental Protocols

Preparation of a 10 mM DSM502 Stock Solution in DMSO

Materials:

-

DSM502 (MW: 323.31 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sonicator

Procedure:

-

Weigh out the desired amount of DSM502 powder. For 1 mL of a 10 mM stock solution, you will need 3.23 mg of DSM502.

-

Add the appropriate volume of anhydrous DMSO to the DSM502 powder.

-

Vortex the solution vigorously for 1-2 minutes.

-